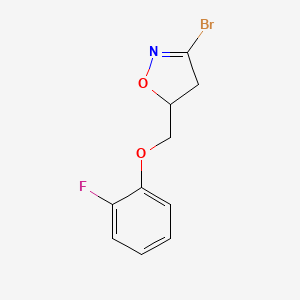

3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole

Description

3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole (CAS: 1447962-15-3) is a brominated 4,5-dihydroisoxazole derivative with a 2-fluorophenoxymethyl substituent. Its molecular formula is C₁₀H₉BrFNO₂, and it has a molecular weight of 274.09 g/mol . The compound is synthesized via 1,3-dipolar cycloaddition reactions, a common method for constructing the 4,5-dihydroisoxazole core . Key structural features include:

- A bromine atom at the 3-position of the isoxazole ring.

- A 2-fluorophenoxy methyl group at the 5-position, contributing to steric and electronic modulation.

Safety data indicate it is classified under Hazard Class 6.1 (toxic) with precautionary measures for handling .

Properties

Molecular Formula |

C10H9BrFNO2 |

|---|---|

Molecular Weight |

274.09 g/mol |

IUPAC Name |

3-bromo-5-[(2-fluorophenoxy)methyl]-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C10H9BrFNO2/c11-10-5-7(15-13-10)6-14-9-4-2-1-3-8(9)12/h1-4,7H,5-6H2 |

InChI Key |

JQICHBKUCALUOM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1Br)COC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole typically involves the reaction of 2-fluorophenol with a brominated isoxazole precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction Reactions: Reduction can lead to the formation of dehalogenated or hydrogenated products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products Formed

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of hydroxylated or carboxylated products.

Reduction: Formation of dehalogenated or hydrogenated products.

Scientific Research Applications

3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl) enhance reactivity but may reduce solubility.

Physicochemical Properties

NMR Data Comparison

¹H and ¹³C NMR shifts vary significantly with substituent electronic effects:

Note: The 4-nitrophenyl derivative shows downfield shifts due to nitro group electron withdrawal, while the 4-fluorophenyl derivative exhibits typical aromatic coupling patterns .

Biological Activity

3-Bromo-5-((2-fluorophenoxy)methyl)-4,5-dihydroisoxazole is a heterocyclic compound with notable biological activity. Its structure features a bromine atom and a fluorophenyl group linked to an isoxazole ring, which contributes to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various research studies and case reports.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 274.09 g/mol. The compound's structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrFNO2 |

| Molecular Weight | 274.09 g/mol |

| CAS Number | 1447962-18-6 |

Research indicates that derivatives of 4,5-dihydroisoxazole, including this compound, can activate the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation, leading to increased expression of antioxidant proteins such as heme oxygenase-1 (HO-1) . The activation of this pathway suggests potential roles in neuroprotection and anti-inflammatory responses.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives have been reported to inhibit oxidative stress in various cell lines, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest effectiveness against specific bacterial strains. In vitro assays indicate that it may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of similar isoxazole derivatives in models of neurodegeneration. The activation of the Nrf2 pathway was associated with reduced neuronal cell death under oxidative stress conditions .

- Anti-inflammatory Properties : Another case study demonstrated that compounds related to this compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typical for heterocyclic compounds. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes .

Related Compounds

Several structurally similar compounds have been studied for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | Antioxidant and antimicrobial properties |

| 3-Fluoro-5-methylisoxazole | Inhibitory effects on bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.